molecular formula C22H23N5O2 B3001180 6-(4-benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide CAS No. 1396791-18-6

6-(4-benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide

Cat. No.: B3001180
CAS No.: 1396791-18-6
M. Wt: 389.459
InChI Key: JWGZNQMUAXJEPU-UHFFFAOYSA-N
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Description

6-(4-benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzylpiperidine moiety and a hydroxypyridine group, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the pyridazine core: This can be achieved through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the benzylpiperidine moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is benzylated.

    Attachment of the hydroxypyridine group: This can be done through coupling reactions, such as Suzuki or Heck coupling, under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-(4-benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypyridine group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridazine ketones, while reduction could lead to fully saturated pyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 6-(4-benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide might be studied for its potential as a ligand for various biological targets, including enzymes and receptors.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Pyridazine derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities, suggesting similar potential for this compound.

Industry

In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide: Lacks the hydroxypyridine group.

    N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide: Lacks the benzylpiperidine moiety.

    6-(4-methylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide: Has a methyl group instead of a benzyl group.

Uniqueness

The uniqueness of 6-(4-benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c28-19-7-4-12-23-21(19)24-22(29)18-8-9-20(26-25-18)27-13-10-17(11-14-27)15-16-5-2-1-3-6-16/h1-9,12,17,28H,10-11,13-15H2,(H,23,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGZNQMUAXJEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NC4=C(C=CC=N4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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